molecular formula C14H19NO2 B1446240 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one CAS No. 1788065-51-9

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

Cat. No. B1446240
M. Wt: 233.31 g/mol
InChI Key: MEXMLZVUBYPCIG-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known as 4-hydroxy-3,3-dimethyl-1-phenylethylpyrrolidin-2-one or 4-hydroxy-3,3-dimethyl-1-phenylethyl-2-pyrrolidone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 91°C. 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been used in the synthesis of various compounds, including pharmaceuticals and cosmetics, as well as in the study of biological processes.

Scientific Research Applications

1. Chelation and Iron Excretion

Compounds such as 3-hydroxy-4(1H)-pyridinones have shown potential for chelating iron(III), indicating their use in treating iron overload conditions like thalassemia. These compounds demonstrate oral activity and can facilitate the excretion of iron, suggesting that structurally similar compounds may also possess these beneficial properties (Rai et al., 1998).

2. Neuroactive Properties

Some structurally similar compounds, particularly those with a pyrrolidin-2-one fragment, have been evaluated for their neuroactive properties. These compounds have shown binding affinity to adrenoceptors and demonstrated significant activity in antiarrhythmic and hypotensive tests in animals, indicating potential applications in cardiovascular and neuropharmacological research (Kulig et al., 2007).

3. Nootropic Effects

Pyrrolidine derivatives have been studied for their nootropic effects, enhancing memory and learning processes in animal models. These findings suggest that compounds with a pyrrolidine structure could be investigated for their cognitive-enhancing properties and potential applications in treating neurodegenerative diseases (Petkov et al., 1991).

4. Radical Scavenging and Antioxidant Activity

Compounds like 5,5-dimethyl-1-pyrroline-N-oxide have been used to trap free radicals, suggesting potential antioxidant properties. This indicates that structurally related compounds might also serve as valuable tools in studying oxidative stress and related pathological conditions (Timmins et al., 1999).

5. Analgesic Activity

Derivatives of pyridine-4-one have exhibited significant analgesic effects in animal models, offering potential for the development of new pain management therapies. This suggests that similar compounds, including those with a pyrrolidinone structure, might possess analgesic properties (Hajhashemi et al., 2012).

properties

IUPAC Name

4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXMLZVUBYPCIG-RWANSRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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